![molecular formula C16H24ClNO2 B1455618 4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride CAS No. 1349718-34-8](/img/structure/B1455618.png)
4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride
Overview
Description
4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride is a chemical compound with the molecular formula C16H23NO2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride typically involves the reaction of 3,5-dimethylpiperidine with 4-hydroxybenzaldehyde in the presence of an appropriate base to form the intermediate compound. This intermediate is then reacted with hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it valuable in drug discovery and development. Research indicates that compounds similar to this one exhibit various biological activities, including:
- Antidepressant Effects : The piperidine structure is known for its role in antidepressant formulations.
- Anticancer Activity : Preliminary studies suggest potential applications in targeting cancer cell lines.
Synthetic Organic Chemistry
The compound is utilized in synthetic organic chemistry for the development of novel compounds. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows chemists to create derivatives with tailored properties .
Key Reactions:
- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
- Reduction : It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Material Science
In material science, this compound can be incorporated into polymers and other advanced materials. Its unique functional groups contribute to the properties of these materials, making them suitable for specific industrial applications .
Case Studies and Research Findings
Research studies focusing on this compound have demonstrated its efficacy in various applications:
Case Study 1: Antidepressant Activity
A study conducted on derivatives of this compound showed promising results in modulating serotonin receptors, indicating potential use as an antidepressant agent.
Case Study 2: Synthesis of Novel Anticancer Agents
Another research effort involved synthesizing new analogs based on this compound that exhibited selective cytotoxicity against specific cancer cell lines.
Mechanism of Action
The mechanism of action of 4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde
- 4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzoic acid
- 4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzyl alcohol
Uniqueness
4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Biological Activity
4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride (CAS Number: 1349718-34-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H24ClNO2, with a molecular weight of approximately 297.82 g/mol. The compound features a piperidine ring, an ethoxy group, and a benzaldehyde moiety, contributing to its unique biological properties.
Key Structural Features
Feature | Description |
---|---|
Piperidine Ring | Provides basicity and potential for receptor binding. |
Ethoxy Group | Enhances solubility and stability. |
Benzaldehyde Moiety | Imparts reactivity in various chemical reactions. |
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethylpiperidine with 4-hydroxybenzaldehyde in the presence of a base, followed by treatment with hydrochloric acid to yield the hydrochloride salt. This synthetic route allows for the production of high-purity compounds suitable for pharmaceutical applications.
Biological Activity
Research indicates that this compound exhibits various biological activities. Below are some key findings from recent studies:
Antimicrobial Activity
Studies have shown that compounds structurally similar to this compound possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 6.25 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- The compound's structural features may enhance its binding affinity to bacterial enzymes or receptors, leading to effective inhibition of microbial growth.
Cytotoxicity Studies
In vitro studies evaluating cytotoxicity against various cancer cell lines have indicated promising results:
- Compounds similar to this compound exhibited selective cytotoxicity towards T-lymphoblastic cell lines with CC50 values as low as 9 nM .
- No significant cytotoxic effects were observed on non-cancerous cell lines at concentrations up to 10 µM, suggesting a degree of selectivity that could be beneficial in therapeutic contexts.
The mechanism through which this compound exerts its biological effects is not fully elucidated but likely involves interaction with specific molecular targets such as enzymes or receptors:
- Receptor Binding : The piperidine component may facilitate binding to neurotransmitter receptors or other protein targets involved in cellular signaling pathways.
- Enzyme Inhibition : Similar compounds have been shown to inhibit purine nucleoside phosphorylase (PNP), an enzyme implicated in T-cell malignancies and certain infections .
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several piperidine derivatives against common pathogens. The study found that derivatives similar to this compound demonstrated significant inhibition against Candida albicans and various bacterial strains:
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
Compound A | S. aureus | 6.25 |
Compound B | E. coli | 12.50 |
4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde HCl | C. albicans | 9.42 |
This data indicates the potential utility of this compound in developing new antimicrobial agents.
Properties
IUPAC Name |
4-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-13-9-14(2)11-17(10-13)7-8-19-16-5-3-15(12-18)4-6-16;/h3-6,12-14H,7-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWHVWXZWLHADF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCOC2=CC=C(C=C2)C=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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